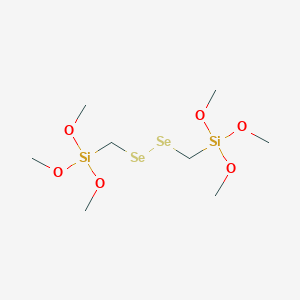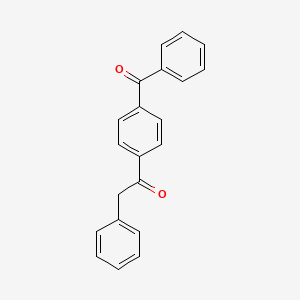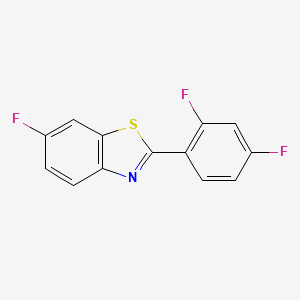
2,3,4,5-Tetraethyl-1-ethynylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetraethyl-1-ethynylphospholane is a unique organophosphorus compound characterized by its ethynyl and tetraethyl substituents on a phospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1-ethynylphospholane typically involves the reaction of ethynylphosphine with tetraethylphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetraethyl-1-ethynylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phospholanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4,5-Tetraethyl-1-ethynylphospholane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,3,4,5-Tetraethyl-1-ethynylphospholane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the phospholane ring can coordinate with metal centers, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetraethyl-1-silacyclopentadiene
- 2,3,4,5-Tetraethyl-1-germacyclopentadiene
- 2,3,4,5-Tetraethyl-1-stannacyclopentadiene
Uniqueness
2,3,4,5-Tetraethyl-1-ethynylphospholane is unique due to its ethynyl substituent, which imparts distinct reactivity and potential applications compared to its silicon, germanium, and tin analogs. The presence of the ethynyl group allows for additional functionalization and interaction with various chemical and biological systems.
Propriétés
Numéro CAS |
918531-33-6 |
|---|---|
Formule moléculaire |
C14H25P |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2,3,4,5-tetraethyl-1-ethynylphospholane |
InChI |
InChI=1S/C14H25P/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h5,11-14H,6-9H2,1-4H3 |
Clé InChI |
MRLGSZGRGJMTIW-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(P(C1CC)C#C)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)




![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
